3-Aminoquinoline-8-carbonitrile

Lipophilicity Drug-likeness ADME prediction

3-Aminoquinoline-8-carbonitrile (CAS 347146-19-4, molecular formula C₁₀H₇N₃, molecular weight 169.18 g·mol⁻¹) is a heterocyclic building block belonging to the aminoquinoline-carbonitrile class. It features a quinoline core simultaneously substituted with an electron-donating primary amine at the 3-position and an electron-withdrawing nitrile at the 8-position.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 347146-19-4
Cat. No. B3036509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoquinoline-8-carbonitrile
CAS347146-19-4
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)C#N)N
InChIInChI=1S/C10H7N3/c11-5-8-3-1-2-7-4-9(12)6-13-10(7)8/h1-4,6H,12H2
InChIKeyZSTSAMJBZLEZOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoquinoline-8-carbonitrile (CAS 347146-19-4): A Dual-Functional Quinoline Building Block for Target-Focused Synthesis


3-Aminoquinoline-8-carbonitrile (CAS 347146-19-4, molecular formula C₁₀H₇N₃, molecular weight 169.18 g·mol⁻¹) is a heterocyclic building block belonging to the aminoquinoline-carbonitrile class . It features a quinoline core simultaneously substituted with an electron-donating primary amine at the 3-position and an electron-withdrawing nitrile at the 8-position. This orthogonally functionalised architecture distinguishes it from the larger pool of mono-substituted quinoline building blocks and enables regioselective derivatisation strategies that are inaccessible to its positional isomers. The compound is supplied as a solid with commercially available purities ranging from 95% to 98% (HPLC), supported by batch-specific certificates of analysis including NMR, HPLC, and GC .

Why Generic 3-Aminoquinoline-8-carbonitrile Substitution Fails: Positional Isomerism Drives Divergent Reactivity and Physicochemical Profiles


Amino-quinoline-carbonitrile positional isomers are not interchangeable building blocks. The simultaneous presence of the 3-NH₂ and 8-CN substituents on the same quinoline scaffold creates an electronic push-pull system that modulates both the nucleophilicity of the amine and the electrophilicity of the nitrile-bearing carbon . Simply substituting 3-aminoquinoline (which lacks the 8-CN group) or quinoline-8-carbonitrile (which lacks the 3-NH₂ group) alters the hydrogen-bond donor/acceptor count, the polar surface area (PSA), and the lipophilicity (LogP) in ways that predictably affect downstream molecular recognition, solubility, and membrane permeability . Even between isomers that share the same atomic composition—such as 3-aminoquinoline-6-carbonitrile versus 3-aminoquinoline-8-carbonitrile—the shift of the nitrile from the 6- to the 8-position produces a LogP difference exceeding one full log unit, which cannot be compensated by formulation alone. The quantitative evidence below demonstrates that these differences are measurable and consequential for medicinal chemistry and chemical biology applications.

3-Aminoquinoline-8-carbonitrile: Quantitative Comparative Evidence for Procurement Decisions


LogP Advantage of the 8-CN Isomer Over the 6-CN Positional Isomer: Implications for Membrane Permeability

When the nitrile substituent is placed at the quinoline 8-position rather than the 6-position, the computed LogP increases from 1.07 (3-aminoquinoline-6-carbonitrile) to 2.27 (3-aminoquinoline-8-carbonitrile), a difference of +1.2 log units . This represents more than a 10-fold increase in predicted octanol-water partition coefficient. In the context of CNS drug discovery, where optimal LogP values typically fall between 2 and 4, the 8-carbonitrile isomer falls within the favourable range, while the 6-carbonitrile isomer falls below it. The difference arises from the distinct intramolecular electronic environment: the 8-CN group is peri to the quinoline nitrogen, creating a unique dipole alignment that reduces overall molecular polarity relative to the 6-CN isomer. No direct head-to-head experimental LogP or LogD determination was identified in the open literature; values are cross-study comparable based on computational predictions using the same software algorithm.

Lipophilicity Drug-likeness ADME prediction

Enhanced Polar Surface Area (PSA) and Hydrogen-Bond Donor Capacity Differentiates 3-Aminoquinoline-8-carbonitrile from Non-Amino 8-CN Quinoline Scaffolds

The presence of the 3-NH₂ group on the quinoline-8-carbonitrile scaffold increases the topological polar surface area (TPSA) from 36.68 Ų (quinoline-8-carbonitrile, CAS 35509-27-4, which lacks the amino group) to 62.70 Ų (3-aminoquinoline-8-carbonitrile) [1]. This ΔPSA of +26.02 Ų adds one hydrogen-bond donor (HBD = 1 vs 0) while retaining two hydrogen-bond acceptors (HBA = 3 vs 2). The additional HBD capacity enables the compound to engage in directional hydrogen-bond interactions with biological targets—a feature absent in quinoline-8-carbonitrile—while the 8-CN group provides a metabolically stable electron-withdrawing substituent that is not susceptible to the oxidative deamination pathways that affect the amino group [1]. These values are computed rather than experimentally determined and are drawn from different database entries; they should be treated as cross-study comparable.

Polar surface area Hydrogen bonding Solubility

Orthogonal Functional Group Architecture Enables Regioselective Derivatisation Not Accessible with Mono-Functional Analogues

3-Aminoquinoline-8-carbonitrile is the only commercially available quinoline building block that simultaneously carries a primary amine at C3 and a nitrile at C8 on the same scaffold. By contrast, 3-aminoquinoline (CAS 580-18-7) possesses the amine but lacks the nitrile (molecular formula C₉H₈N₂, MW 144.17), while quinoline-8-carbonitrile possesses the nitrile but lacks the amine (C₁₀H₆N₂, MW 154.17). This dual functionality permits orthogonal derivatisation: the 3-NH₂ group can undergo amide coupling, reductive amination, or diazotisation independently of the 8-CN group, which can be hydrolysed to the carboxylic acid, reduced to the aminomethyl analogue, or converted to tetrazole or amide derivatives . The increased molecular weight (169.18 vs 144.17 for 3-aminoquinoline, +17.3%) and density (1.295 vs 1.21 g/cm³, +7.0%) of the target compound are direct consequences of the additional nitrile substituent and reflect the higher heavy-atom count [1]. This evidence is class-level inference based on structural comparison and established quinoline reactivity principles.

Divergent synthesis Regioselectivity Building block utility

Cold-Chain Storage Requirement Distinguishes 3-Aminoquinoline-8-carbonitrile from Ambient-Stable 3-Aminoquinoline

Vendor technical datasheets specify that 3-aminoquinoline-8-carbonitrile requires storage at 2–8 °C with protection from light and under an inert gas atmosphere . In contrast, 3-aminoquinoline (CAS 580-18-7) is reported to be stable under ambient temperature storage conditions . The increased storage stringency of the target compound is attributed to the presence of the electron-withdrawing 8-carbonitrile group, which activates the quinoline ring toward photochemical and oxidative degradation pathways that are not available to the parent 3-aminoquinoline. The boiling point difference—399 °C (target) versus 311 °C (3-aminoquinoline), Δ = +88 °C—and the flash point difference—195 °C versus 168 °C, Δ = +27 °C—further reflect the altered intermolecular interactions conferred by the nitrile group . These data are cross-study comparable from different vendor and database sources.

Storage stability Handling requirements Procurement logistics

Patent-Backed Relevance for Kinase Inhibitor and Androgen Receptor Degrader Programmes Distinguished from Generic Quinoline Building Blocks

The quinoline-8-carbonitrile scaffold, specifically substituted at the 3-position or amenable to 3-position derivatisation, appears as a core structural element in two distinct patent families. US Patent 10,220,030 B2 (GlaxoSmithKline) discloses amino-quinolines as kinase inhibitors, with the generic Markush structure encompassing 3-amino-substituted quinoline derivatives [1]. Independently, US Patent 10,836,749 B1 claims substituted quinoline-8-carbonitrile derivatives as androgen receptor (AR) degradation agents for oncology applications [2]. This dual therapeutic relevance—spanning kinase inhibition and targeted protein degradation—is not shared by 3-aminoquinoline-6-carbonitrile, which has been investigated primarily for antimicrobial and CK2 kinase applications , nor by 5-aminoquinoline-8-carbonitrile (CAS 573758-03-9), which appears in fewer patent families. The evidence is class-level inference: the target compound itself is a building block, not a final drug substance, but its substitution pattern directly maps onto the pharmacophoric requirements defined in these patent disclosures.

Kinase inhibitor Androgen receptor degrader Patent literature

Predicted pKa and Ionisation State Differentiation at Physiological pH Relative to the 6-CN Isomer

The predicted pKa of the quinoline nitrogen in 3-aminoquinoline-6-carbonitrile is reported as 3.50 ± 0.14 . While an experimentally validated pKa for 3-aminoquinoline-8-carbonitrile is not available in the open literature, the distinct electronic environment created by the peri-relationship between the 8-CN and the quinoline N1 in the target compound is expected to lower the pKa of the quinoline nitrogen further relative to the 6-CN isomer, owing to the through-space electron-withdrawing effect of the nitrile . A lower quinoline pKa means that at physiological pH (7.4), the target compound will be less than 0.01% protonated at the quinoline nitrogen, whereas the 6-CN isomer (pKa ~3.5) will be similarly unprotonated but with a differing charge distribution across the ring system. This difference directly influences the compound's behaviour in ion-pair chromatography, its pH-dependent solubility profile, and the basicity of derived analogues. The evidence is class-level inference supported by comparative computational predictions, and the absence of an experimental pKa for the target compound represents a data gap.

Ionisation state pH-dependent solubility pKa prediction

3-Aminoquinoline-8-carbonitrile: Research and Industrial Application Scenarios Supported by Comparative Evidence


Kinase Inhibitor Library Synthesis Requiring 8-CN Quinoline Scaffolds with a C3 Derivatisation Handle

Research groups pursuing ATP-competitive kinase inhibitors based on the 4-anilino-3-quinolinecarbonitrile pharmacophore (as exemplified by the GSK patent family US-10220030-B2) benefit from 3-aminoquinoline-8-carbonitrile as a starting material [1]. The 3-NH₂ group enables direct amide or urea coupling to introduce Type II kinase inhibitor side chains, while the 8-CN group provides a metabolically stable electron-withdrawing substituent that is not susceptible to the oxidative metabolism observed with 6-alkoxy analogues. The LogP of 2.27 positions derived compounds favourably for oral bioavailability, in contrast to the 6-CN isomer (LogP 1.07) which may require additional lipophilic substitution to achieve comparable permeability. This scenario is directly informed by the LogP differentiation evidence (Evidence Item 1) and the patent landscape analysis (Evidence Item 5).

Targeted Protein Degradation (PROTAC) Linker Attachment via the 3-Amino Handle on an 8-CN Quinoline AR-Binding Warhead

The androgen receptor degrader patent US-10836749-B1 establishes the quinoline-8-carbonitrile core as a validated AR-binding motif [2]. 3-Aminoquinoline-8-carbonitrile uniquely provides a primary amine at C3 that can serve as a linker attachment point for PROTAC (proteolysis-targeting chimera) design without requiring additional protecting group manipulations. Using quinoline-8-carbonitrile (lacking the 3-NH₂ group) would necessitate a de novo C–H functionalisation step to introduce the linker attachment point, adding 2–3 synthetic steps and reducing overall yield. The orthogonal functional group architecture (Evidence Item 3) and the enhanced PSA/HBD profile (Evidence Item 2) support this application by providing both the required reactivity and favourable physicochemical properties for the PROTAC ternary complex.

CNS-Penetrant Compound Libraries Leveraging the Favourable LogP Window of the 8-CN Isomer

The computed LogP of 2.27 for 3-aminoquinoline-8-carbonitrile falls within the optimal range for CNS drug discovery (LogP 2–4), whereas the 6-CN positional isomer (LogP 1.07) resides below this window . Medicinal chemistry teams building blood-brain barrier-penetrant libraries can prioritise the 8-CN isomer to reduce the number of lipophilicity-enhancing modifications required in hit-to-lead optimisation, thereby conserving molecular weight and rotatable bond count. The cold-chain storage requirement (Evidence Item 4) is a manageable logistical consideration when weighed against the synthetic efficiency gained. This application scenario draws directly from the LogP comparison (Evidence Item 1) and the storage handling evidence (Evidence Item 4).

Divergent Synthesis of Tetrazole, Amide, and Aminomethyl Quinoline Derivatives from a Single Building Block

The orthogonal reactivity of the 3-NH₂ and 8-CN groups enables a single batch of 3-aminoquinoline-8-carbonitrile to be divergently converted into three distinct chemotypes: (i) 8-tetrazoloquinolin-3-amine via [3+2] cycloaddition of the nitrile with azide, (ii) 3-amidoquinoline-8-carbonitrile via amide coupling at the amine, and (iii) 3-aminoquinoline-8-methanamine via nitrile reduction [3]. This three-pronged diversification from a single commercial building block reduces procurement complexity and enables parallel SAR exploration. Neither 3-aminoquinoline (lacks 8-CN) nor quinoline-8-carbonitrile (lacks 3-NH₂) can support this divergent strategy. This scenario is directly grounded in the orthogonal functionality analysis (Evidence Item 3).

Quote Request

Request a Quote for 3-Aminoquinoline-8-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.